molecular formula C15H26O2 B13942144 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one CAS No. 52589-23-8

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one

Cat. No.: B13942144
CAS No.: 52589-23-8
M. Wt: 238.37 g/mol
InChI Key: MAXNBGSKPQFIED-UHFFFAOYSA-N
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Description

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one is an organic compound that belongs to the class of sesquiterpenoids These compounds are characterized by having three consecutive isoprene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a Diels-Alder reaction followed by various functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sesquiterpenoids with similar structural features, such as:

Uniqueness

What sets 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one apart is its specific arrangement of functional groups and its unique chemical properties, which make it suitable for various specialized applications.

Properties

CAS No.

52589-23-8

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

6-(7-hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H26O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h9,12-14,16H,4-8,10H2,1-3H3

InChI Key

MAXNBGSKPQFIED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CCCC(C)CO

Origin of Product

United States

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